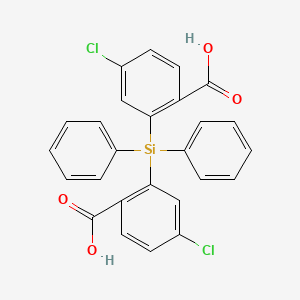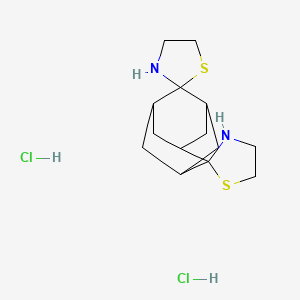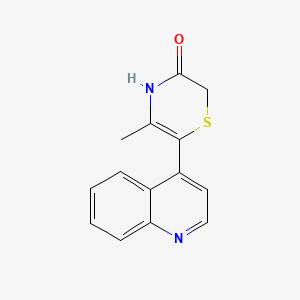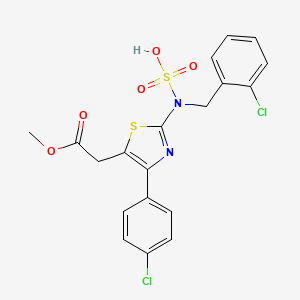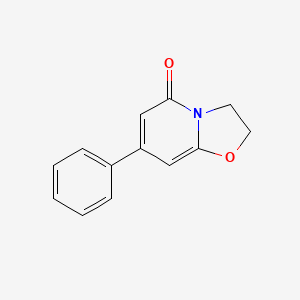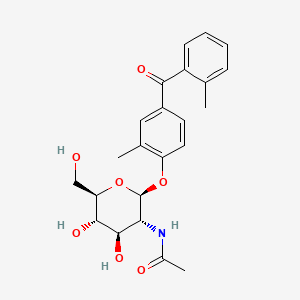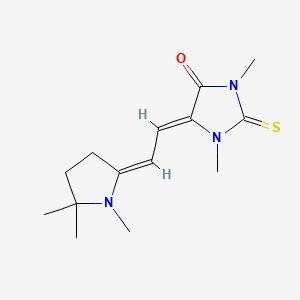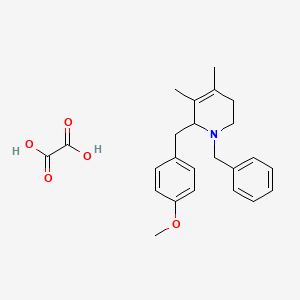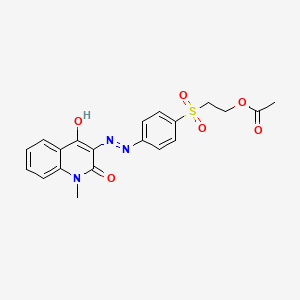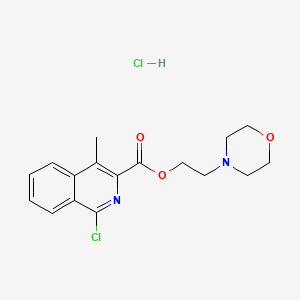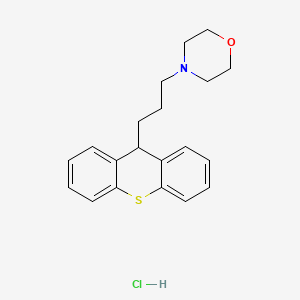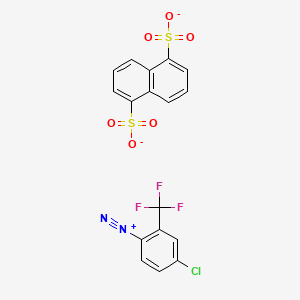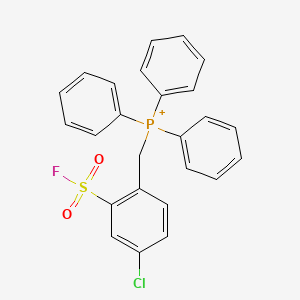
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C25H20ClFO2PS It is known for its unique structure, which includes a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of 5-chloro-2-formylbenzenesulfonyl fluoride with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Reagents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride is often employed in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used to study enzyme inhibition, as the sulfonyl fluoride group is known to interact with serine proteases.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with nucleophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other molecules. This reactivity is exploited in various applications, such as enzyme inhibition studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-formylbenzenesulfonyl fluoride: A precursor in the synthesis of the target compound.
Triphenylphosphine: A reagent used in the synthesis and a structural component of the target compound.
Uniqueness
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to its combination of a sulfonyl fluoride group with a triphenylphosphoranyl moiety. This structure imparts distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
31444-57-2 |
|---|---|
Molekularformel |
C25H20ClFO2PS+ |
Molekulargewicht |
469.9 g/mol |
IUPAC-Name |
(4-chloro-2-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H20ClFO2PS/c26-21-17-16-20(25(18-21)31(27,28)29)19-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18H,19H2/q+1 |
InChI-Schlüssel |
KGFKXSOEZCRFHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


